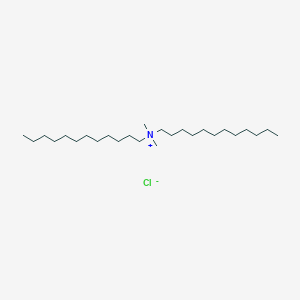

Didodecyldimethylammonium chloride

Description

Properties

IUPAC Name |

didodecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCFKPHMRNPAFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13146-86-6 (Parent) | |

| Record name | Dilauryl dimethyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883972 | |

| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-74-9 | |

| Record name | Dilauryldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl dimethyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7W5MLR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Didodecyldimethylammonium Chloride (DDAC) on Bacterial Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecyldimethylammonium (B1216837) chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) that serves as a potent biocide against a broad spectrum of bacteria. Its efficacy is primarily attributed to its direct interaction with and disruption of the bacterial cell membrane. This technical guide elucidates the core mechanism of action of DDAC, detailing its effects on membrane integrity, potential, and fluidity. It provides a compilation of quantitative data, outlines key experimental protocols for assessing its antimicrobial properties, and visualizes the underlying processes and workflows.

Introduction

Didodecyldimethylammonium chloride is a cationic surfactant characterized by a positively charged quaternary nitrogen atom covalently bonded to two dodecyl chains and two methyl groups. This amphipathic structure is central to its antimicrobial activity, enabling it to interact with the predominantly anionic surfaces of bacterial cell membranes. The primary mode of action involves the electrostatic attraction between the cationic head of DDAC and the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic dodecyl chains into the lipid bilayer, leading to a cascade of disruptive events that culminate in cell death.[1]

Mechanism of Action on the Bacterial Cell Membrane

The bactericidal action of DDAC is a multi-step process that fundamentally compromises the structural and functional integrity of the cell membrane.

2.1. Electrostatic Interaction and Binding: The initial step involves the electrostatic attraction of the positively charged DDAC molecules to the negatively charged bacterial cell surface. This leads to the accumulation of DDAC at the membrane.

2.2. Insertion into the Lipid Bilayer: The long, hydrophobic dodecyl tails of DDAC penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered arrangement of the phospholipid molecules, increasing membrane fluidity.[2]

2.3. Membrane Permeabilization and Leakage: The disruption of the lipid bilayer leads to a loss of membrane integrity, rendering it permeable to ions and small molecules. This results in the leakage of essential intracellular components, including potassium ions (K+), adenosine (B11128) triphosphate (ATP), and other metabolites.[3][4] At bactericidal concentrations, this leakage is rapid and extensive.[3]

2.4. Membrane Depolarization: The efflux of ions, particularly K+, dissipates the membrane potential, which is crucial for cellular processes such as ATP synthesis, nutrient transport, and motility. The collapse of the membrane potential is a critical event in the bactericidal action of DDAC.

2.5. Macromolecular Leakage and Cell Lysis: At higher concentrations, the membrane damage becomes more severe, leading to the leakage of larger molecules such as proteins and nucleic acids.[2][4] This extensive damage ultimately results in cell lysis and death.

2.6. Morphological Changes: Electron microscopy studies have revealed that DDAC treatment can induce significant morphological changes in bacteria. These include the formation of "blebs" or protrusions on the cell surface and an overall shrunken appearance, indicative of the loss of intracellular contents.[2][5]

Quantitative Data on DDAC's Antimicrobial Activity

The following tables summarize key quantitative data regarding the antimicrobial efficacy of DDAC.

Table 1: Minimum Inhibitory Concentrations (MICs) of DDAC against Various Bacteria

| Bacterial Species | Gram Stain | MIC (mg/L) | Reference(s) |

| Escherichia coli | Gram-Negative | 1.3 - 4 | [2][4][6] |

| Staphylococcus aureus | Gram-Positive | 0.59 | [5] |

| Bacillus cereus | Gram-Positive | 2 | [6] |

| Foodborne Bacteria (general) | N/A | 0.5 - 6.0 | [3] |

Table 2: Effects of DDAC on Bacterial Membrane Integrity

| Parameter | Bacterium | DDAC Concentration (mg/L) | Observed Effect | Reference(s) |

| Leakage of Proteins/β-galactosidase | Escherichia coli | 3 - 4 | Onset of intracellular macromolecule leakage | [2][4] |

| Potassium (K+) Leakage | Staphylococcus aureus | 9 | ~30% depletion of internal potassium pool | [3] |

| Potassium (K+) Leakage | Staphylococcus aureus | > 9 | Rapid release of the entire internal potassium pool | [3] |

| Membrane Fluidity | Liposomes (model) | ~3 | Phase transition indicating increased fluidity | [2] |

| Bleb Formation | Escherichia coli | > 50 | Observation of morphological changes | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of DDAC.

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture in logarithmic growth phase, DDAC stock solution, spectrophotometer.

-

Procedure:

-

Prepare serial two-fold dilutions of DDAC in MHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the DDAC dilutions with the bacterial suspension. Include a positive control (bacteria in MHB without DDAC) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of DDAC in which there is no visible turbidity (bacterial growth).

-

4.2. Membrane Potential Assay using DiSC₃(5)

This assay measures changes in bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

-

Materials: Bacterial culture, 5 mM HEPES buffer (pH 7.2), glucose, DiSC₃(5) stock solution (in DMSO), DDAC solution, spectrofluorometer.

-

Procedure:

-

Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with HEPES buffer.

-

Resuspend the cells in HEPES buffer containing glucose to a specific optical density (e.g., OD₆₀₀ of 0.05).

-

Add DiSC₃(5) to the cell suspension (final concentration typically 0.4 µM) and incubate in the dark to allow the dye to incorporate into the polarized membranes, resulting in fluorescence quenching.

-

Monitor the fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm until a stable baseline is achieved.

-

Add DDAC at various concentrations to the cell suspension.

-

Record the increase in fluorescence, which corresponds to the release of the dye from the depolarized membranes.

-

A positive control for complete depolarization (e.g., using a high concentration of an ionophore like valinomycin) can be used to normalize the results.

-

4.3. Membrane Permeabilization Assay using ONPG

This assay assesses inner membrane permeabilization by measuring the activity of cytoplasmic β-galactosidase on the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Materials: E. coli strain with constitutive β-galactosidase expression (e.g., ML-35), Luria-Bertani (LB) broth, sodium phosphate (B84403) buffer, ONPG solution, DDAC solution, spectrophotometer.

-

Procedure:

-

Grow the E. coli strain to mid-log phase in LB broth.

-

Harvest the cells by centrifugation and resuspend them in sodium phosphate buffer to a defined optical density.

-

Add ONPG to the cell suspension.

-

Add DDAC at various concentrations.

-

Measure the increase in absorbance at 420 nm over time. The hydrolysis of ONPG by β-galactosidase that has become accessible due to membrane permeabilization releases the yellow-colored o-nitrophenol.

-

The rate of change in absorbance is proportional to the degree of inner membrane permeabilization.

-

4.4. Potassium Leakage Assay

This assay quantifies the release of intracellular potassium ions following membrane damage.

-

Materials: Bacterial culture, buffer (e.g., HEPES or Tris-HCl), DDAC solution, potassium-selective electrode or atomic absorption spectrophotometer.

-

Procedure:

-

Grow bacteria to the desired growth phase, harvest by centrifugation, and wash with a potassium-free buffer.

-

Resuspend the cells in the same buffer to a high density.

-

Add DDAC at various concentrations to the cell suspension.

-

At specific time intervals, centrifuge the samples to pellet the bacteria.

-

Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

-

A control sample with cells lysed by a method known to release all intracellular potassium (e.g., boiling or sonication) can be used to determine the total intracellular potassium concentration and express the leakage as a percentage.

-

4.5. Extracellular ATP Leakage Assay

This highly sensitive assay measures the release of intracellular ATP, a key indicator of cell viability and membrane integrity.

-

Materials: Bacterial culture, buffer, DDAC solution, ATP bioluminescence assay kit (containing luciferase and luciferin).

-

Procedure:

-

Prepare bacterial cells as described for the potassium leakage assay.

-

Add DDAC at various concentrations.

-

At different time points, take aliquots of the cell suspension and centrifuge to separate the cells from the supernatant.

-

Add the supernatant to a reaction mixture containing luciferase and its substrate, luciferin.

-

Measure the light produced using a luminometer. The amount of light is directly proportional to the ATP concentration in the supernatant.

-

Results can be quantified by comparing to a standard curve of known ATP concentrations.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of DDAC and a typical experimental workflow.

Figure 1: A diagram illustrating the multi-step mechanism of action of DDAC on bacterial cell membranes.

Figure 2: A flowchart outlining the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of DDAC using the broth microdilution method.

Downstream Effects and Stress Responses

While the primary action of DDAC is direct membrane disruption, this can trigger secondary stress responses in bacteria that are not immediately killed. Exposure to QACs can induce the expression of genes involved in managing osmotic, envelope, and oxidative stress. For instance, in some bacteria, exposure to QACs has been linked to the upregulation of polyamine and methionine synthesis and transport, which are associated with stress responses.[2] However, at bactericidal concentrations, the rapid and severe membrane damage caused by DDAC likely precludes the mounting of a significant and effective stress response, leading to cell death.

Conclusion

The antimicrobial mechanism of this compound is a direct and potent assault on the bacterial cell membrane. Its cationic and amphipathic nature facilitates a rapid cascade of events, from electrostatic binding and hydrophobic insertion to widespread membrane permeabilization, loss of essential components, and dissipation of the membrane potential. This comprehensive disruption of the membrane's structural and functional integrity is the cornerstone of DDAC's efficacy as a broad-spectrum biocide. Understanding these detailed mechanisms and the experimental approaches to quantify them is crucial for the continued development and application of QAC-based antimicrobial strategies in various fields.

References

- 1. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of the Stress Response on Quaternary Ammonium Compound Disinfectant Susceptibility in Serratia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-Nitrophenyl-β-D-Galactopyranoside (ONPG) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 6. mdpi.com [mdpi.com]

Physicochemical properties of Didodecyldimethylammonium chloride in aqueous solution

An In-depth Technical Guide to the Physicochemical Properties of Didodecyldimethylammonium (B1216837) Chloride (DDAC) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Didodecyldimethylammonium chloride (DDAC) in aqueous solutions. DDAC is a quaternary ammonium (B1175870) compound widely utilized as a biocide, disinfectant, and cationic surfactant.[1][2] Its efficacy and application are intrinsically linked to its behavior in water, particularly its tendency to self-assemble into micelles above a certain concentration. Understanding these properties is critical for formulation development, efficacy testing, and environmental fate assessment.

Core Physicochemical Properties

DDAC, or N-Decyl-N,N-dimethyldecan-1-aminium chloride, is a double-chain cationic surfactant.[2] Its structure, featuring two long hydrophobic alkyl chains and a positively charged hydrophilic headgroup, dictates its behavior at interfaces and in bulk solution. In aqueous environments, DDAC molecules reduce the surface tension of water and, above a specific concentration known as the Critical Micelle Concentration (CMC), they aggregate to form micelles. This aggregation is a key characteristic influencing the compound's solubilization, detergency, and antimicrobial activity.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles in a state of dynamic equilibrium.[3] It is a crucial parameter as many physicochemical properties of the surfactant solution exhibit a sharp change at the CMC. For DDAC and its mixtures, the CMC is influenced by factors such as temperature and the presence of other substances like polymers or co-surfactants.

| System | Method | Temperature (°C) | CMC (mg/L) | CMC (mM) | Reference |

| DDAC/APG Mixture (40% DDAC) | Surface Tension | Not Specified | ~180 | Not Specified | [4] |

| Dodecyltrimethylammonium (B156365) chloride (DTAC) | Conductivity | 25 | Not Specified | ~16 | [3] |

| Dodecyltrimethylammonium chloride (DTAC) | Various | 25 | Not Specified | ~20 | [5] |

| Didodecyldimethylammonium bromide (DDAB) | Various | Not Specified | Not Specified | 0.8 - 6 | [6] |

Note: Data for pure DDAC is sparse in the provided results; values for structurally similar cationic surfactants are included for comparison.

Surface Tension

As a surfactant, DDAC is highly effective at reducing the surface tension of water. As the concentration of DDAC increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant because additional surfactant molecules form micelles rather than populating the air-water interface.[3][7]

| System | Property | Temperature (°C) | Value (mN/m) | Reference |

| DDAC/APG Mixture (40% DDAC) | Surface Tension at CMC (γCMC) | Not Specified | ~26.0 | [4] |

| Sulfonated Silicone Surfactants | Surface Tension at CMC (γCMC) | Not Specified | ~20 | [5] |

Increasing temperature can lead to a further reduction in surface tension, as the solubility of the surfactant may decrease, causing more molecules to accumulate at the surface.[7]

Aggregation Behavior and Thermodynamics

The self-assembly of DDAC into aggregates like micelles or vesicles is a spontaneous process driven by the hydrophobic effect. The thermodynamics of micellization for similar cationic surfactants, such as dodecyltrimethylammonium chloride (DTAC), reveal that the process is typically entropy-driven.[8] The standard free energy of micellization (ΔG°mic) is always negative, indicating spontaneity.[8]

For DTAC, the enthalpy of micellization (ΔH°mic) decreases significantly with increasing temperature, often transitioning from endothermic to exothermic.[8] The degree of micelle ionization (β), which represents the fraction of counterions not bound to the micelle, tends to increase with temperature.[9] In mixed systems with surfactants like didodecyldimethylammonium bromide (DDAB), a coexistence of spherical micelles and a polydisperse mixture of vesicles can be observed.[10]

Experimental Protocols

The characterization of DDAC's physicochemical properties relies on several established analytical techniques.

Surface Tensiometry for CMC and Surface Activity

-

Principle: This method measures the surface tension of a liquid. For surfactant solutions, surface tension is measured as a function of concentration. The CMC is identified as the point on a plot of surface tension versus the logarithm of concentration where a sharp break occurs. Below the CMC, surface tension decreases linearly with the log of concentration; above the CMC, it remains relatively constant.[3]

-

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of DDAC in deionized water is prepared by weight.

-

Serial Dilutions: A series of solutions with decreasing concentrations are prepared from the stock solution.

-

Measurement: The surface tension of each dilution is measured using a tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method. The system must be allowed to reach equilibrium at a constant temperature before each measurement.

-

Data Analysis: Surface tension is plotted against the logarithm of the DDAC concentration. The intersection of the two linear regions of the plot gives the CMC, and the surface tension value at this point is the γCMC.

-

Conductometry for CMC Determination

-

Principle: This technique measures the electrical conductivity of the solution. In an ionic surfactant solution, conductivity increases with concentration. Below the CMC, both the surfactant monomers and their counterions contribute to conductivity. Above the CMC, newly added surfactant forms micelles. Micelles are larger and less mobile than individual ions, and they bind a fraction of the counterions, leading to a slower rate of increase in conductivity with concentration. The CMC is identified by the break in the conductivity versus concentration plot.[9][11]

-

Methodology:

-

Solution Preparation: A series of DDAC solutions of known concentrations are prepared in deionized water.

-

Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Conductivity is plotted against DDAC concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is determined to be the CMC. The ratio of the slopes of the lines above and below the CMC can be used to estimate the degree of micelle ionization (β).[9]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamics

-

Principle: ITC directly measures the heat released or absorbed during a binding event, in this case, micelle formation. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micellization (ΔH°mic) can be determined directly.

-

Methodology:

-

Sample Preparation: The sample cell is filled with deionized water or a buffer, and a syringe is filled with a concentrated solution of DDAC (well above its CMC).

-

Titration: Small, known aliquots of the DDAC solution are injected into the cell at a constant temperature. The heat change associated with each injection is measured.

-

Data Analysis: The resulting thermogram shows heat changes upon each injection. The integrated heat data is plotted against the total surfactant concentration. The shape of this curve allows for the determination of the CMC and the enthalpy of micellization (ΔH°mic). From these values, the Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can be calculated.[8]

-

Visualizations: Workflows and Relationships

Logical Relationship of DDAC Properties

References

- 1. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

- 2. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Spectrum of Didecyldimethylammonium Chloride (DDAC) Against Clinically Relevant Pathogens

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) widely utilized for its broad-spectrum antimicrobial properties. As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to rapid bactericidal, fungicidal, and virucidal (against enveloped viruses) effects.[1][2] This technical guide provides a comprehensive overview of DDAC's antimicrobial spectrum against clinically relevant pathogens, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and associated analytical workflows.

Core Mechanism of Action

The antimicrobial efficacy of DDAC is rooted in its molecular structure, which features a positively charged nitrogen atom bonded to two long (didecyl) lipophilic alkyl chains.[1][3] This amphipathic nature is critical for its interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. The killing process is an irreversible physicochemical reaction that can be described in a multi-step process.[3]

-

Electrostatic Adsorption: The cationic head of the DDAC molecule electrostatically adsorbs to the negatively charged microbial cell surface.[3]

-

Membrane Penetration and Disruption: The dual lipophilic chains penetrate and embed into the lipid bilayer of the cell membrane.[1][3] This insertion disrupts the membrane's structural integrity and fluidity.[4]

-

Leakage of Intracellular Components: The disruption increases membrane permeability, causing the leakage of essential intracellular components like potassium ions, nucleotides, proteins, and genetic material.[1][3][4]

-

Cell Lysis and Death: The extensive loss of cellular contents and the inactivation of key enzymes lead to cell death.[1][3]

This direct action on the cell membrane makes DDAC effective against a wide range of microorganisms, including bacteria and fungi.[5] Its activity against viruses is primarily limited to those with a lipid envelope, which is similarly susceptible to disruption.[6][7]

Antimicrobial Spectrum: Quantitative Data

The effectiveness of DDAC varies depending on the target microorganism, its concentration, contact time, and environmental factors such as the presence of organic soil.[1][5] The following tables summarize the available quantitative data on its activity.

Antibacterial Activity

DDAC demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][8] However, some species exhibit higher intrinsic tolerance.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DDAC against Clinically Relevant Bacteria

| Pathogen | Gram Stain | MIC (mg/L) | MBC (mg/L) | Notes | Reference(s) |

| Escherichia coli | Negative | 1.3 - 8.0 | - | Clinical isolates with MIC ≤8 mg/L considered susceptible. | [4][9] |

| Bacillus cereus | Positive | 0.05 - 1.5 | - | Tested at sub-MIC concentrations to study kinetics. | [10] |

| Enterococcus faecalis | Positive | 0.5 - 4.0 | 0.5 - 4.0 | Includes 210 clinical isolates. | [11] |

| Enterococcus faecium | Positive | 0.5 - 4.0 | 0.5 - 4.0 | Includes 210 clinical isolates. | [11] |

| Pseudomonas aeruginosa | Negative | >1000 | - | High intrinsic tolerance reported in some isolates. | [12] |

| Salmonella spp. | Negative | 512 | - | High MIC values reported for some isolates. | [12] |

| Serratia spp. | Negative | 2873 | - | High MIC values reported for some isolates. | [12] |

| Staphylococcus aureus | Positive | - | - | Time-kill studies show efficacy at 35-55 mg/L. | [13] |

Antifungal Activity

DDAC is an effective fungicide and yeasticide, used for disinfection and material preservation.[1][14]

Table 2: Fungicidal and Yeasticidal Activity of DDAC

| Pathogen | Type | Concentration | Conditions | Effect | Reference(s) |

| General | Yeast | 0.0525% | 15 min contact time | Yeasticidal | [12] |

| Candida albicans | Yeast | 3.0% | 15 min, low organic load | Fungicidal (log 4 reduction) | [15] |

| Aspergillus niger | Mold | 3.0% | 15 min, low organic load | Fungicidal (log 4 reduction) | [15] |

Virucidal Activity

DDAC's virucidal activity is most pronounced against enveloped viruses due to its mechanism of disrupting lipid bilayers.[7][16] Its efficacy against non-enveloped viruses is limited but can be significantly enhanced through synergistic formulations.[6]

Table 3: Virucidal Spectrum of DDAC

| Virus | Type | Efficacy | Notes | Reference(s) |

| Hepatitis B, HIV | Enveloped | Active | DDAC is effective against enveloped viruses. | [7] |

| SARS-CoV-2 | Enveloped | Effective | Efficacy has been demonstrated against emerging enveloped viruses. | [8] |

| Poliovirus type 1 | Non-enveloped | Low (alone) | Synergistic effect (≥99.99% reduction) when combined with APDA and γ-CD. | [6] |

| Murine norovirus | Non-enveloped | Low (alone) | Synergistic effect (≥99.99% reduction) when combined with APDA and γ-CD. | [6][17] |

Experimental Protocols for Antimicrobial Activity Assessment

Standardized methods are crucial for evaluating the antimicrobial efficacy of DDAC. The following sections detail the protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

-

Preparation of DDAC Stock Solution: Prepare a sterile, concentrated stock solution of DDAC in an appropriate solvent (e.g., sterile distilled water).

-

Inoculum Preparation: Culture the test microorganism on a suitable agar (B569324) medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the DDAC stock solution across the plate to create a range of concentrations.

-

Inoculate each well with the prepared microbial suspension. Include a growth control (no DDAC) and a sterility control (no inoculum).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest DDAC concentration in which no visible turbidity is observed.[18][19]

-

MBC Determination:

-

From the wells showing no visible growth in the MIC assay, subculture a fixed volume (e.g., 10-100 µL) onto a suitable agar medium.

-

Incubate the agar plates at 35-37°C for 24 hours.

-

The MBC is the lowest concentration that yields no colony growth, corresponding to a ≥99.9% kill rate compared to the initial inoculum count.[20]

-

Time-Kill Kinetics Assay

This dynamic assay assesses the rate at which an antimicrobial agent kills a microbial population over time.[20]

Protocol:

-

Inoculum Preparation: Prepare a microbial suspension in a suitable broth, typically to a starting concentration of 10⁵ to 10⁶ CFU/mL.

-

Test Setup: Prepare flasks or tubes containing broth with various concentrations of DDAC (e.g., 1x, 2x, 4x the MIC). Include a no-drug growth control.

-

Inoculation and Incubation: Inoculate each flask with the prepared microbial suspension. Incubate in a shaking incubator at the appropriate temperature.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Neutralization and Plating: Immediately neutralize the antimicrobial activity of DDAC in the sample by diluting it in a validated neutralizing broth. Perform serial dilutions of the neutralized sample and plate onto agar medium.

-

Enumeration: After incubation, count the colonies on the plates to determine the number of viable organisms (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each DDAC concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Factors Influencing DDAC Efficacy

-

Hard Water: DDAC maintains high antimicrobial activity in the presence of hard water, a property not shared by all disinfectants.[1]

-

pH: Its efficacy is generally stable within a pH range of 6-9.[1]

-

Organic Load: The presence of organic matter, such as blood or protein, can reduce the efficacy of DDAC by binding to the active molecules. Formulations for healthcare settings are often designed to maintain activity in the presence of such soiling.[7][8]

-

Synergism: The bactericidal activity of DDAC can be synergistically enhanced when combined with other compounds, such as certain nonionic surfactants, essential oil constituents (like carvacrol), or other biocides like N,N-bis(3-aminopropyl)dodecylamine.[6][21][22]

Microbial Resistance to DDAC

As with other biocides, prolonged exposure to sub-lethal concentrations of DDAC can lead to the development of microbial resistance.[5] Mechanisms can include changes in the cell membrane composition or the expression of efflux pumps that actively remove the compound from the cell.[12] Furthermore, there is evidence of an epidemiological link between higher MIC values for QACs in clinical E. coli isolates and resistance to certain antibiotics, such as cotrimoxazole.[9][23] This highlights the importance of using appropriate concentrations and avoiding the widespread use of sub-inhibitory levels to mitigate the selection of resistant strains.

Conclusion

Didecyldimethylammonium chloride is a potent, broad-spectrum antimicrobial agent with a well-documented record of efficacy against a wide range of bacteria, fungi, and enveloped viruses. Its rapid, membrane-disrupting mechanism of action makes it a valuable active ingredient in disinfectants for healthcare, industrial, and institutional settings. Understanding its quantitative spectrum of activity, the factors influencing its performance, and the potential for resistance is critical for its effective and sustainable application in infection control programs. The standardized protocols outlined in this guide provide a framework for the continued evaluation and optimization of DDAC-based formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. DIDECYLDIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. In-depth Analysis of Didecyl Dimethyl Ammonium Chloride - SINOCHEM [sinocheme.com]

- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 6. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 8. DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) - Ataman Kimya [atamanchemicals.com]

- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. hygiene.groupeberkem.com [hygiene.groupeberkem.com]

- 15. wellnessnorge.no [wellnessnorge.no]

- 16. businessmondays.co.uk [businessmondays.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. emerypharma.com [emerypharma.com]

- 21. Synergistic bactericidal effects of a sublethal concentration of didecyldimethylammonium chloride (DDAC) and low concentrations of nonionic surfactants against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Dialkyl Quaternary Ammonium Compounds

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dialkyl quaternary ammonium (B1175870) compounds (QACs), with a particular focus on Didecyldimethylammonium chloride (DDAC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles governing the antimicrobial and cytotoxic properties of this important class of biocides. The guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction: The Enduring Importance of Dialkyl Quaternary Ammonium Compounds

Dialkyl quaternary ammonium compounds (QACs) are cationic surfactants widely utilized as disinfectants, antiseptics, and preservatives in various industries, including healthcare, food processing, and pharmaceuticals.[1] Their broad-spectrum activity against bacteria, fungi, and enveloped viruses makes them a cornerstone of modern hygiene and infection control strategies.[1][2] Didecyldimethylammonium chloride (DDAC) stands out as a prominent member of this class, valued for its potent biocidal efficacy.[2] Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the development of novel, more effective, and safer antimicrobial agents.

The fundamental structure of a dialkyl QAC consists of a central, positively charged nitrogen atom bonded to four alkyl groups, and a counter-ion. This cationic nature is pivotal to their mechanism of action.[1] The defining feature of dialkyl QACs, such as DDAC, is the presence of two long alkyl chains, which significantly influences their physicochemical and biological properties.

The Core Mechanism of Action: Disrupting the Microbial Fortress

The primary mode of action for dialkyl QACs is the disruption of microbial cell membranes.[2] This process can be conceptualized as a multi-step interaction:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interaction and Intercalation: The long, hydrophobic alkyl chains penetrate and intercalate into the lipid bilayer of the cell membrane.[1]

-

Membrane Disruption and Leakage: This intercalation disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like potassium ions, proteins, and nucleic acids.[3]

-

Cell Death: The extensive loss of cellular contents and the dissipation of the proton motive force ultimately result in cell death. At lower concentrations, QACs may only inhibit microbial growth (bacteriostatic effect), while at higher concentrations, they are bactericidal.

Figure 1: Mechanism of action of dialkyl QACs against microbial cells.

Structure-Activity Relationship: Decoding the Molecular Blueprint

The antimicrobial efficacy and cytotoxic profile of dialkyl QACs are intricately linked to their molecular architecture. Key structural features that govern their activity include the length and number of alkyl chains, and the nature of the head group and counter-ion.

The Critical Role of Alkyl Chain Length

The length of the alkyl chains is arguably the most critical determinant of a QAC's biological activity. A "cut-off effect" is well-documented, where antimicrobial efficacy increases with chain length up to an optimal point, after which it decreases. This is attributed to a balance between the compound's hydrophobicity, which governs its ability to penetrate the cell membrane, and its aqueous solubility.

-

Optimal Chain Length: Generally, dialkyl QACs with alkyl chain lengths between C8 and C12 exhibit the highest antimicrobial activity.

-

Gram-Positive vs. Gram-Negative Specificity: Some studies suggest that QACs with C12-C14 chains are most effective against Gram-positive bacteria and yeasts, while those with C14-C16 chains show greater efficacy against Gram-negative bacteria.

-

DDAC's Advantage: DDAC, with its two C10 alkyl chains, falls within this optimal range, contributing to its potent, broad-spectrum activity.

Symmetrical vs. Asymmetrical and Single vs. Dual Chains

-

Dialkyl vs. Monoalkyl: Dialkyl QACs, like DDAC, often exhibit superior antimicrobial activity compared to their single-chain counterparts, particularly against Gram-positive bacteria. The presence of two long alkyl chains enhances their ability to disrupt the lipid bilayer.

-

Symmetry: The symmetrical nature of the two decyl chains in DDAC is thought to contribute to its high efficacy.

The Cationic Head and Counter-ion

The permanent positive charge of the quaternary nitrogen is essential for the initial electrostatic attraction to the microbial cell surface. While the primary focus of SAR studies is often on the alkyl chains, the nature of the counter-ion (e.g., chloride, bromide) can have a minor influence on the compound's physicochemical properties, though its effect on antimicrobial activity is generally considered less significant.

Quantitative Analysis of Biological Activity

The biological activity of dialkyl QACs is quantified through various in vitro assays. The following tables summarize representative data for DDAC and related compounds.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| DDAC | Staphylococcus aureus | 0.4 - 1.8 | [3] |

| DDAC | Escherichia coli | ≤8 | [4] |

| DDAC | Pseudomonas aeruginosa | 8 - 32 | [5] |

| DDAC | Enterococcus faecalis | 0.5 - 4 | [6] |

| DDAC | Enterococcus faecium | 0.5 - 4 | [6] |

| Alkyl-trimethyl ammonium bromides (C10) | Staphylococcus aureus | 31.2 - 62.5 | [7] |

| Alkyl-trimethyl ammonium bromides (C12) | Staphylococcus aureus | 31.2 - 62.5 | [7] |

Cytotoxicity Profile: IC50 and LD50 Values

It is crucial to balance the antimicrobial efficacy of QACs with their potential toxicity to mammalian cells. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50) or the median lethal dose (LD50).

| Compound | Cell Line | Assay | Value (µM) | Reference |

| Didecyldimethylammonium saccharinate | HepG2 | IC50 | 4.80 | [8] |

| Choline carboxylate-based ILs | MCF-7 | IC50 | 10.5 - 16.0 | [8] |

| 4DTBP-6,8 (a bis-QAC) | TESTSKIN model | LD50 | 67 | [9] |

| Benzalkonium chloride | Various human cells | - | Causes significant damage at antibacterial concentrations | [9] |

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of dialkyl QACs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the lowest concentration of a substance that inhibits the growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the QAC in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the QAC stock solution to the first well of each row to be tested and mix.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no QAC).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (typically 35-37°C) for 18-24 hours.

-

Interpretation of Results: The MIC is the lowest concentration of the QAC at which there is no visible growth (turbidity) of the microorganism.

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Evaluation of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the QAC in cell culture medium and add them to the wells containing the cells. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Addition of MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Assessment of Antiviral Activity (based on ISO 21702)

This standard specifies the method for measuring the antiviral activity on plastics and other non-porous surfaces of antiviral-treated products.

Principle: A viral suspension is inoculated onto the surface of a test material and a control material. After a defined contact time, the remaining infectious virus is recovered and quantified using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

Detailed Protocol:

-

Preparation of Test and Control Surfaces: Prepare sterile samples of the antiviral-treated surface and an inert control surface of the same size and material.

-

Preparation of Viral Inoculum: Prepare a suspension of the test virus (e.g., Influenza A, SARS-CoV-2) in a suitable medium.

-

Inoculation: Inoculate a defined volume of the viral suspension onto the center of each test and control surface.

-

Incubation: Place the inoculated surfaces in a humidified chamber at a specified temperature (e.g., room temperature) for a defined contact time (e.g., 2, 4, or 24 hours).

-

Virus Recovery: After incubation, recover the virus from the surfaces by washing with a specific volume of cell culture medium.

-

Quantification of Viral Titer: Determine the titer of the recovered infectious virus using a plaque assay or TCID50 assay on a susceptible cell line.

-

Calculation of Antiviral Activity: The antiviral activity is calculated as the logarithmic reduction in the viral titer on the test surface compared to the control surface.

Synthesis of Dialkyl Quaternary Ammonium Compounds

The synthesis of dialkyl QACs such as DDAC is typically achieved through the quaternization of a tertiary amine.

General Synthetic Route:

The most common method involves the reaction of a didecylmethyl tertiary amine with an alkylating agent, such as methyl chloride, in a suitable solvent.

Example: Synthesis of Didecyldimethylammonium Chloride (DDAC)

A mixture of didecylmethyl tertiary amine and methyl chloride (in a near-equimolar ratio) is dissolved in an alcohol solvent like ethanol (B145695) or isopropanol. A catalyst, often a base such as sodium carbonate, may be added. The reaction mixture is then heated under reflux for several hours. After the reaction is complete, the mixture is maintained at an elevated temperature for a period to ensure complete conversion. The final product is then purified.

Figure 3: Logical relationship in the SAR of dialkyl QACs.

Future Directions and Conclusion

The study of the structure-activity relationship of dialkyl quaternary ammonium compounds remains a dynamic field. Future research will likely focus on the development of novel QACs with enhanced antimicrobial activity, reduced toxicity, and a lower propensity for inducing microbial resistance. This may involve the synthesis of QACs with novel head groups, different counter-ions, or their incorporation into polymeric structures.

References

- 1. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to test if a material is antiviral: ISO21702 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Disruption: An In-depth Technical Guide to the Interaction of Didodecyldimethylammonium Chloride with Model Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Didodecyldimethylammonium (B1216837) chloride (DDAC), a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with potent antimicrobial properties. Its efficacy stems from its ability to interact with and disrupt the lipid bilayers that form the cell membranes of microorganisms. This technical guide provides a comprehensive overview of the biophysical interactions between DDAC and model lipid bilayers, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to support research and development in drug formulation and antimicrobial agent design.

Core Interaction Mechanism

DDAC's amphiphilic nature, characterized by a positively charged dimethylammonium headgroup and two hydrophobic dodecyl tails, drives its interaction with lipid bilayers. The primary mode of action involves the insertion of the hydrophobic tails into the nonpolar core of the bilayer, while the cationic headgroup interacts with the polar lipid headgroups. This intrusion disrupts the ordered structure of the lipid membrane, leading to a cascade of events that compromise membrane integrity.

The initial electrostatic attraction between the cationic DDAC and the often negatively charged or zwitterionic lipid headgroups facilitates its accumulation at the membrane surface. Subsequent hydrophobic interactions drive the insertion of the alkyl chains into the bilayer core. This process alters key biophysical parameters of the membrane, including its thickness, fluidity, and permeability, ultimately leading to leakage of intracellular components and cell death.

Quantitative Analysis of DDAC-Bilayer Interactions

The interaction of DDAC with model lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key findings from studies on the thermal and phase behavior of didodecyldimethylammonium bromide (DDAB), a close structural analog of DDAC.

Table 1: Thermal Properties of Didodecyldimethylammonium Bromide (DDAB) Vesicles

| DDAB Concentration (mM) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔHm) (kJ/mol) |

| 0.11 | 16.0 | 35 |

| 0.65 | 16.2 | 52 |

Data adapted from studies on the thermal behavior of DDAB aqueous dispersions, which show a gel-to-liquid crystalline transition. The transition temperature remains relatively constant, while the enthalpy increases with concentration, suggesting changes in the cooperativity of the transition.[1]

Experimental Protocols

Understanding the interaction of DDAC with lipid bilayers requires a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the effect of DDAC on the phase transition properties of lipid bilayers.

Protocol:

-

Vesicle Preparation:

-

Prepare multilamellar vesicles (MLVs) of the desired lipid (e.g., DPPC, DMPC) by dissolving the lipid in chloroform, evaporating the solvent under a stream of nitrogen to form a thin film, and hydrating the film with a buffer solution.

-

To study the effect of DDAC, hydrate (B1144303) the lipid film with buffer solutions containing varying concentrations of DDAC.

-

The final lipid concentration is typically in the range of 1-10 mg/mL.

-

-

DSC Measurement:

-

Load the lipid/DDAC dispersion into the sample cell of the microcalorimeter and the corresponding buffer (with the same DDAC concentration but without lipids) into the reference cell.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.

-

Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak at the gel-to-liquid crystalline phase transition temperature (Tm).

-

Determine the Tm (the temperature at the peak maximum) and the enthalpy of the transition (ΔH, the area under the peak).

-

Analyze the changes in Tm and ΔH as a function of DDAC concentration to understand its effect on bilayer stability and cooperativity.[2]

-

Small-Angle X-ray Scattering (SAXS)

SAXS is used to determine the structural parameters of lipid bilayers, such as thickness and lamellar spacing, and how they are altered by DDAC.

Protocol:

-

Sample Preparation:

-

Prepare unilamellar or multilamellar vesicles of the desired lipid composition with and without DDAC at various concentrations.

-

The lipid concentration should be optimized for SAXS measurements, typically in the range of 5-50 mg/mL.

-

-

SAXS Data Acquisition:

-

Load the sample into a temperature-controlled sample holder with X-ray transparent windows (e.g., quartz capillaries).

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

-

-

Data Analysis:

-

For multilamellar systems, the lamellar repeat distance (d-spacing) can be calculated from the positions of the Bragg peaks in the scattering pattern.

-

For unilamellar vesicles, the scattering data can be fitted to a model of the vesicle form factor to extract information about the bilayer thickness.

-

Analyze the changes in d-spacing and bilayer thickness as a function of DDAC concentration.[3][4][5][6]

-

Fluorescence Anisotropy

Fluorescence anisotropy measurements using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its trimethylammonium derivative (TMA-DPH) provide insights into the fluidity and order of the lipid bilayer.

Protocol:

-

Vesicle and Probe Preparation:

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.

-

Incorporate a fluorescent probe (e.g., DPH or TMA-DPH) into the vesicles. This is typically done by adding a small aliquot of a concentrated stock solution of the probe in an organic solvent to the vesicle suspension and incubating for a period to allow for partitioning into the bilayer. The probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching and significant membrane perturbation.

-

-

Fluorescence Measurement:

-

Place the vesicle suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization.

-

To correct for instrumental bias, measure the horizontally polarized emission with vertically (IHV) and horizontally (IHH) polarized excitation to determine the G-factor (G = IHV / IHH).

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

-

A decrease in anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity (disordering of the acyl chains).

-

Monitor the change in anisotropy as a function of DDAC concentration to determine its effect on membrane fluidity.[7][8][9]

-

Liposome (B1194612) Leakage Assay

This assay quantifies the ability of DDAC to induce permeability in lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Protocol:

-

Vesicle Preparation with Encapsulated Dye:

-

Prepare LUVs by hydrating a lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein or the ANTS/DPX pair.

-

Remove the unencapsulated dye by size-exclusion chromatography.

-

-

Leakage Measurement:

-

Dilute the dye-loaded vesicles in a buffer in a fluorescence cuvette to a concentration where the fluorescence is still quenched.

-

Record the baseline fluorescence intensity.

-

Add DDAC to the vesicle suspension at the desired concentration and monitor the increase in fluorescence intensity over time as the dye is released and de-quenched upon dilution in the external medium.

-

To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

-

-

Data Analysis:

Visualizing the Interaction: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of DDAC-lipid bilayer interactions.

Caption: Mechanism of DDAC-induced bilayer disruption.

Caption: Experimental workflow for DSC analysis.

Caption: Liposome leakage assay workflow.

Conclusion

The interaction of DDAC with model lipid bilayers is a complex process involving electrostatic and hydrophobic forces that lead to significant changes in the biophysical properties of the membrane. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate these interactions further. A thorough understanding of how cationic surfactants like DDAC disrupt lipid bilayers is crucial for the rational design of more effective and targeted antimicrobial agents and for advancing our knowledge of membrane biophysics.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. scribd.com [scribd.com]

- 3. SAXS nanostructure analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. xenocs.com [xenocs.com]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Stability: A Technical Guide to Didodecyldimethylammonium Chloride for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal and pH stability of Didodecyldimethylammonium chloride (DDAC), a widely used quaternary ammonium (B1175870) compound in various scientific and pharmaceutical applications. Understanding the stability profile of DDAC is critical for ensuring its efficacy, safety, and reliability in laboratory settings, from its use as a biocide to its role in formulation development. This document provides a comprehensive overview of its stability under different environmental conditions, detailed experimental protocols for stability assessment, and insights into its mechanism of action.

Quantitative Stability Data

The stability of this compound (DDAC) is a critical parameter for its effective and safe use in the laboratory. The following tables summarize the available quantitative data on its thermal and pH stability.

Thermal Stability

DDAC is generally considered to be thermally stable under standard laboratory conditions. Accelerated stability studies have shown that it is stable at elevated temperatures for extended periods.[1] However, at higher temperatures, it will decompose. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[2][3][4][5][6][7][8][9]

| Temperature (°C) | Observation | Data Source |

| 54 | Considered stable for accelerated stability studies. | [1] |

| >180 | Decomposes before boiling. | |

| ~200-300 | Onset of significant thermal decomposition for similar quaternary ammonium compounds. | |

| >300 | Major decomposition occurs. |

Note: Specific quantitative data on the percentage degradation of DDAC at various temperatures is limited in publicly available literature. The data for ~200-300°C and >300°C is based on general observations for similar quaternary ammonium compounds and should be considered indicative.

Upon decomposition, DDAC is known to emit toxic fumes, including nitrogen oxides, ammonia, and hydrogen chloride.

pH Stability

DDAC exhibits excellent stability over a broad pH range, a crucial property for its use in diverse aqueous formulations. It is hydrolytically stable, with its degradation rate being minimal in both acidic and alkaline conditions within a certain range.

| pH | Temperature (°C) | Half-life | Data Source |

| 4 | 20 | ≥ 1 year | |

| 5 | 25 | Stable | [1] |

| 7 | 20 | ≥ 1 year | |

| 9 | 20 | ≥ 1 year | |

| 9 | 25 | Stable | [1] |

| >11 | Increased biocidal activity observed. |

While stable within the pH 5-9 range, it is noteworthy that the biocidal efficacy of DDAC has been reported to be higher at a more alkaline pH of 11 compared to neutral pH. However, prolonged exposure to extreme pH values, particularly at elevated temperatures, may lead to degradation.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of DDAC in a laboratory setting, it is essential to perform stability testing under controlled conditions. The following are detailed methodologies for assessing the thermal and pH stability of DDAC, based on established scientific principles and regulatory guidelines.[10][11][12][13]

Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of DDAC by measuring its weight loss as a function of temperature.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or other inert gas)

-

Analytical balance

-

DDAC sample

-

TGA sample pans (e.g., alumina, platinum)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the DDAC sample into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to create an inert atmosphere. This prevents oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).

-

Protocol for pH Stability Assessment

Objective: To evaluate the hydrolytic stability of DDAC in aqueous solutions at different pH values over time.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)[2][14][15][16]

-

pH meter, calibrated

-

Constant temperature incubator or water bath

-

Volumetric flasks and pipettes

-

DDAC standard

-

Buffer solutions (pH 4, 7, 9, and other desired values)

-

High-purity water

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of DDAC of a known concentration in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffered aqueous solutions at the desired pH values (e.g., 4, 7, 9).

-

Spike a known amount of the DDAC stock solution into each buffered solution to achieve a final concentration suitable for HPLC analysis.

-

-

Storage Conditions:

-

Store the prepared test solutions in sealed, inert containers in a constant temperature incubator or water bath set to a specific temperature (e.g., 25°C or 50°C for accelerated testing).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each test solution.

-

Analyze the concentration of DDAC in each aliquot using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of DDAC as a function of time for each pH value.

-

Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Calculate the half-life (t1/2) of DDAC at each pH using the formula: t1/2 = 0.693 / k.

-

Mechanism of Action and Associated Signaling Pathway

DDAC exerts its biocidal activity primarily by disrupting the cellular membranes of microorganisms. As a cationic surfactant, the positively charged head of the DDAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[17]

In addition to its direct antimicrobial action, recent research has indicated that DDAC can interact with cellular signaling pathways in mammalian cells. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and fibrosis.

Studies have shown that DDAC can induce pulmonary fibrosis in mice, and this effect is associated with the TGF-β signaling pathway.[18] Specifically, DDAC treatment has been observed to increase the expression of Tgf-β1 mRNA and prolong the phosphorylation of SMAD2/3, key downstream mediators of the canonical TGF-β pathway.[18]

Canonical TGF-β Signaling Pathway and the Influence of DDAC

Caption: Canonical TGF-β signaling pathway and the points of influence by DDAC.

The diagram illustrates the canonical TGF-β signaling cascade, initiated by the binding of the TGF-β ligand to its receptor complex. This leads to the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. DDAC has been shown to upregulate the expression of the TGF-β ligand and prolong the phosphorylation of SMAD2/3, thereby potentially enhancing the downstream effects of this pathway.[18]

Conclusion

This compound is a robust and stable molecule under typical laboratory conditions, particularly within a pH range of 5 to 9. While it exhibits good thermal stability for most applications, it is susceptible to decomposition at temperatures exceeding 180°C. The provided experimental protocols offer a framework for researchers to verify the stability of DDAC in their specific formulations and applications. Furthermore, an understanding of its interaction with cellular signaling pathways, such as the TGF-β pathway, is crucial for a comprehensive assessment of its biological effects, particularly in the context of drug development and toxicology. This guide serves as a foundational resource for the informed and effective use of DDAC in a scientific setting.

References

- 1. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 2. Evaluation of DDAC analysis by HPLC - Research Library - FPInnovations [library.fpinnovations.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. tainstruments.com [tainstruments.com]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. Resources - Testing Thought Leadership and Insights | Element [element.com]

- 12. oecd.org [oecd.org]

- 13. epa.gov [epa.gov]

- 14. woodpreservation.ca [woodpreservation.ca]

- 15. academic.oup.com [academic.oup.com]

- 16. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]